N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide
Description
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a benzyl group at the 5-position and a 3,5-dimethoxybenzamide moiety linked via an ethylamine spacer. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and modulation of biological pathways .
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-31-18-10-17(11-19(12-18)32-2)22(29)24-8-9-28-21-20(13-26-28)23(30)27(15-25-21)14-16-6-4-3-5-7-16/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWJCXFXOXHPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps. One common method includes the condensation of a suitable pyrazole derivative with a benzylamine derivative under reflux conditions in the presence of a base such as sodium ethoxide . The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzyl Modifications
Benzamide Modifications
- 3,5-Dimethoxy (Target Compound) : Methoxy groups contribute to solubility via polar interactions while maintaining moderate lipophilicity.
- 4-Trifluoromethyl ( ) : The trifluoromethyl group is strongly electron-withdrawing, which may alter binding kinetics and improve blood-brain barrier penetration.
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a variety of biological activities, primarily due to its structural features that allow interaction with various biological targets.
Chemical Structure and Properties
The compound features a pyrazolo ring fused with a pyrimidine structure, which is substituted with a benzyl group and an amide functional group. The presence of methoxy groups enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 400.45 g/mol |
| CAS Number | 922027-29-0 |
| Solubility | Soluble in DMSO and DMF |
1. Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class possess significant anticancer properties. Specifically, this compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells.
Case Study:
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and DU145 (prostate cancer), with IC50 values indicating potent activity against these cell lines .
2. Anti-inflammatory Properties
Pyrazolo derivatives are also known for their anti-inflammatory effects. The presence of specific substituents in this compound may enhance its ability to inhibit inflammatory pathways.
Research Findings:
Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .
3. Antioxidant Activity
The antioxidant properties of pyrazolo derivatives contribute to their overall biological profile. These compounds can scavenge free radicals and reduce oxidative stress in cells.
Experimental Evidence:
In assays measuring radical scavenging activity, compounds similar to this compound demonstrated significant antioxidant capacity .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Kinase Activity: By selectively targeting CDKs.
- Modulation of Inflammatory Pathways: Through inhibition of NF-kB signaling.
- Scavenging Free Radicals: Reducing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
